N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with aniline derivatives.
Thioether formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazole ring or acetamide group.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, disrupting normal cellular processes. The imidazole ring can interact with metal ions or active sites in enzymes, while the thioether linkage may be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide
- N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)propionamide
Uniqueness
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific substitution pattern on the aromatic ring and the presence of both an imidazole ring and a thioether linkage. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-14-7-6-12(10-15(14)19)21-16(23)11-24-17-20-8-9-22(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVVMFALEPCWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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